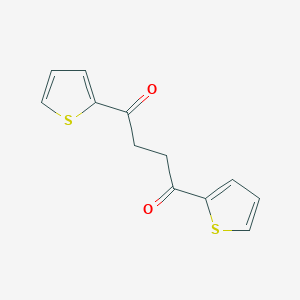

1,4-Di(2-thienyl)-1,4-butanedione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,4-Di(2-thienyl)-1,4-butanedione can be achieved through the Knorr–Paal reaction, which involves reacting 1,4-di(2-thienyl)-1,4-butanedione with anilines to yield N-substituted-2,5-di-(2-thienyl)-1H-pyrroles (SNS derivatives) under different acid catalysts in toluene and acetic acid. This method provides a one-step procedure with acceptable yields, showcasing the compound's versatility and reactivity in synthesizing heterocyclic compounds (Just, Chane-ching, & Lacaze, 2002).

Molecular Structure Analysis

The molecular structure of 1,4-Di(2-thienyl)-1,4-butanedione derivatives has been elucidated using various analytical techniques. For instance, structural determinations via X-ray crystallography have provided insights into the cis-ketoenol tautomeric forms of similar compounds, highlighting the importance of molecular geometry in determining their chemical properties and reactivity (Flores et al., 2012).

Chemical Reactions and Properties

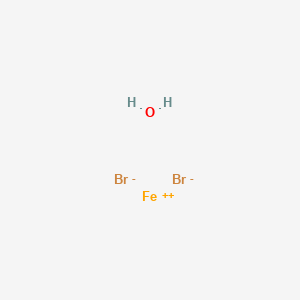

1,4-Di(2-thienyl)-1,4-butanedione participates in various chemical reactions, forming complexes with divalent metal ions. These reactions have been characterized using magnetic susceptibility and reflectance electronic spectra, providing insights into the compound's coordination chemistry and its potential for forming metal-organic frameworks or complexes (Patel, 1980).

Physical Properties Analysis

The physical properties of 1,4-Di(2-thienyl)-1,4-butanedione and its derivatives have been extensively studied. Techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Ultraviolet–Visible Spectroscopy (UV–vis), and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm the structures of synthesized compounds and to study their thermal stability, solubility, and electrical conductivities, which are crucial for applications in electronic and photonic devices (Kaya & Aydın, 2012).

Chemical Properties Analysis

The chemical properties of 1,4-Di(2-thienyl)-1,4-butanedione, such as its reactivity towards different reagents and conditions, have been explored to synthesize a wide range of heterocyclic compounds and polymers. These studies not only reveal the versatility of 1,4-Di(2-thienyl)-1,4-butanedione as a precursor for various organic syntheses but also its potential in creating materials with novel properties for electronic and optical applications (Yildiz et al., 2008).

Wissenschaftliche Forschungsanwendungen

Application 1: Light-Driven Water Splitting

- Scientific Field : Renewable Energy, specifically Hydrogen Production .

- Summary of the Application : The compound “1,4-Di(2-thienyl)-1,4-butanedione” is used in the creation of a polymer known as poly (1,4-di (2-thienyl))benzene (PDTB). This polymer has been found to facilitate complete light-driven water splitting under visible light at high pH .

- Methods of Application/Experimental Procedures : PDTB is prepared by iodine-vapor-assisted polymerization (IVP). This process catalyzes the hydrogen evolution reaction (HER) when illuminated . The PDTB photocathode produces a photovoltage above the theoretical potential for complete water-splitting .

- Results/Outcomes : PDTB shows a very high conversion rate of 600 mmol (H2) h−1 g−1 at 0 V versus the reversible hydrogen electrode (RHE) at pH 11. The open circuit potential on PDTB under visible light reaches 1.4 V versus RHE at pH 12. This means that PDTB can produce hydrogen in a one-photon-per-electron light-driven water splitting setup with MnOx as the anode at a rate of 6.4 mmol h−1 g PDTB−1 .

Application 2: Electrochromism

- Scientific Field : Material Science, specifically Electrochromic Materials .

- Summary of the Application : “1,4-Di(2-thienyl)-1,4-butanedione” is used in the synthesis of a new electroactive monomer with two 2,5-di (2-thienyl)pyrrole (SNS) units and one diphenylpyrenylamine (DPPA) subunit, namely N, N -bis (4- (2,5-di (2-thienyl)-1 H -pyrrol-1-yl)-phenyl)-1-aminopyrene (DPPA-2SNS). This monomer is used to create electrochromic polymer films .

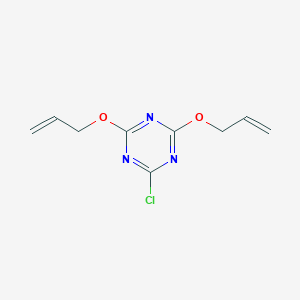

- Methods of Application/Experimental Procedures : The SNS-based monomers Py-SNS and DPPA-2SNS are prepared by the Paal–Knorr pyrrole synthesis from Py-NH 2 and DPPA-2NH 2, respectively, with 1,4-di(2-thienyl)butane-1,4-dione, using p-toluenesulfonic acid (PTSA) as an acid catalyst . The electro-synthesized polymer films exhibit multi-staged redox processes and multi-colored anodic electrochromic behavior .

- Results/Outcomes : A multi-colored electrochromism, with yellowish orange, greyish blue, and purplish black colors, was observed in the polymer film by applying a positive potential . The polymer films exhibit reasonable coloration efficiency, fast response time, and good cycling stability, especially when switched between neutral and the first oxidation states .

Application 3: Synthesis of Conjugated Polymers

- Scientific Field : Material Science, specifically Conjugated Polymers .

- Summary of the Application : “1,4-Di(2-thienyl)-1,4-butanedione” is used in the synthesis of novel donor–acceptor (D-A) conjugated polymers containing phenothiazine and diketopyrrolopyrrole derivatives .

- Methods of Application/Experimental Procedures : The C-N coupling reaction was performed for the synthesis of 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers . The polymers were successfully synthesized via direct arylation polymerization using the palladium catalyst system .

- Results/Outcomes : The resulting conjugated polymers have potential applications in the field of organic electronics due to their unique electronic properties .

Safety And Hazards

Zukünftige Richtungen

There is potential for the development of new conductive polymers with 1,4-Di(2-thienyl)-1,4-butanedione. For instance, electrochemical polymerization of 1,4-di-(2-thienyl)benzene leads to a new conductive polymer with an electrical conductivity of 1 × 10 –4 S cm –1 when doped with ClO 4– ions . Additionally, a new electroactive monomer with two 2,5-di(2-thienyl)pyrrole (SNS) units and one diphenylpyrenylamine (DPPA) subunit was synthesized from 1,4-di-(2-thienyl)butane-1,4-dione .

Eigenschaften

IUPAC Name |

1,4-dithiophen-2-ylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGKCQWQNOPAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159886 | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Di(2-thienyl)-1,4-butanedione | |

CAS RN |

13669-05-1 | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)

![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)

![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)